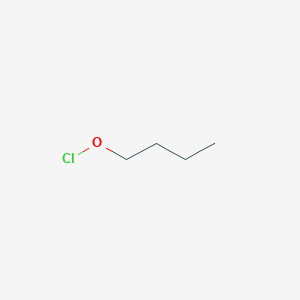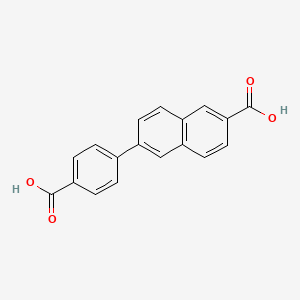![molecular formula C13H16N4O B8608855 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol](/img/structure/B8608855.png)
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Métodos De Preparación
The synthesis of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol typically involves the use of “click” chemistry, a term coined for a set of powerful, highly reliable, and selective reactions for the rapid synthesis of new compounds . The most common method involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is performed under mild conditions, often in aqueous media, and yields the desired triazole derivative with high efficiency .
Industrial production methods may involve scaling up the CuAAC reaction, optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include mild temperatures, aqueous or organic solvents, and specific catalysts to facilitate the desired transformations . Major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol involves its interaction with specific molecular targets. For example, it can inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The triazole ring plays a crucial role in these interactions, often forming hydrogen bonds and hydrophobic interactions with the target protein .
Comparación Con Compuestos Similares
Similar compounds to 1-[3-(triazol-1-yl)phenyl]piperidin-4-ol include other triazole derivatives such as:
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds have shown potent anticancer activity.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: These compounds are used in drug discovery and have shown various biological activities.
1,2,3-triazole analogs: These compounds are used as carbonic anhydrase inhibitors and have applications in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C13H16N4O |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
1-[3-(triazol-1-yl)phenyl]piperidin-4-ol |
InChI |
InChI=1S/C13H16N4O/c18-13-4-7-16(8-5-13)11-2-1-3-12(10-11)17-9-6-14-15-17/h1-3,6,9-10,13,18H,4-5,7-8H2 |
Clave InChI |
SAIRNTIEJSWCIS-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1O)C2=CC=CC(=C2)N3C=CN=N3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Methyl-1-[3-(trifluoromethyl)phenyl]hexane-2,4-dione](/img/structure/B8608775.png)




![1'-(4-Methoxyphenyl)sulfonylspiro[indene-1,4'-piperidine]](/img/structure/B8608809.png)


![2-Propenoic acid, 2-methyl-, 2-[4-(chlorocarbonyl)phenoxy]ethyl ester](/img/structure/B8608840.png)





